

Preliminary Studies on the Effects of GSK3004774: A Technical Overview

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Compound of Interest

Compound Name: GSK3004774

Cat. No.: B10857733

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Abstract

GSK3004774 is a potent and selective, non-absorbable agonist of the Calcium-Sensing Receptor (CaSR). This document provides a technical summary of the preliminary in vitro data available for **GSK3004774**, focusing on its activity across different species. Due to the gastrointestinally-restricted nature of this compound, it is being investigated for its potential therapeutic applications within the gastrointestinal tract. This guide consolidates the available quantitative data, outlines the general mechanism of action through the CaSR signaling pathway, and provides a diagrammatic representation of this pathway and a conceptual experimental workflow.

Introduction

The Calcium-Sensing Receptor (CaSR) is a class C G-protein coupled receptor (GPCR) that plays a crucial role in calcium homeostasis.^[1] It is primarily known for its function in the parathyroid gland and kidneys.^[1] However, the CaSR is also expressed throughout the gastrointestinal tract, where it is involved in various physiological processes. **GSK3004774** has been identified as a potent, non-absorbable agonist of the CaSR, suggesting its potential for localized therapeutic effects within the gut with minimal systemic exposure.^{[2][3]}

Quantitative Data Summary

The following tables summarize the in vitro potency of **GSK3004774** on the Calcium-Sensing Receptor across different species, as determined by functional assays.

Table 1: In Vitro Potency of **GSK3004774** on CaSR

Species	Assay Type	Parameter	Value	Reference
Human	Functional Assay	pEC50	7.3	[2]
Human	Functional Assay	EC50	50 nM	[2]
Mouse	Functional Assay	pEC50	6.6	[2]
Rat	Functional Assay	pEC50	6.5	[2]

Table 2: Physicochemical and Pharmacokinetic Properties

Property	Observation	Reference
Absorption	Non-absorbable, gastrointestinally-restricted	[3]
Permeability	Low	[3]
Portal Drug Concentrations	Low	[3]
Luminal Stability	High	[3]
Fecal Drug Recovery	High	[3]

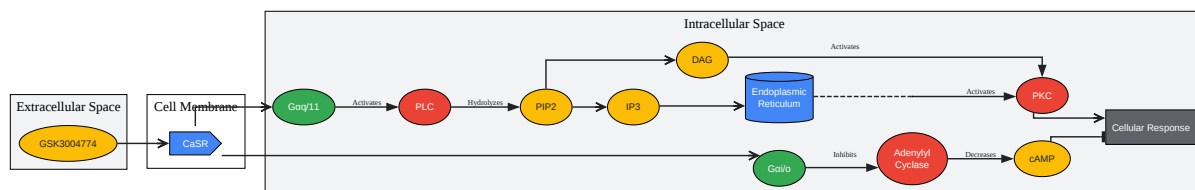
Mechanism of Action: CaSR Signaling Pathway

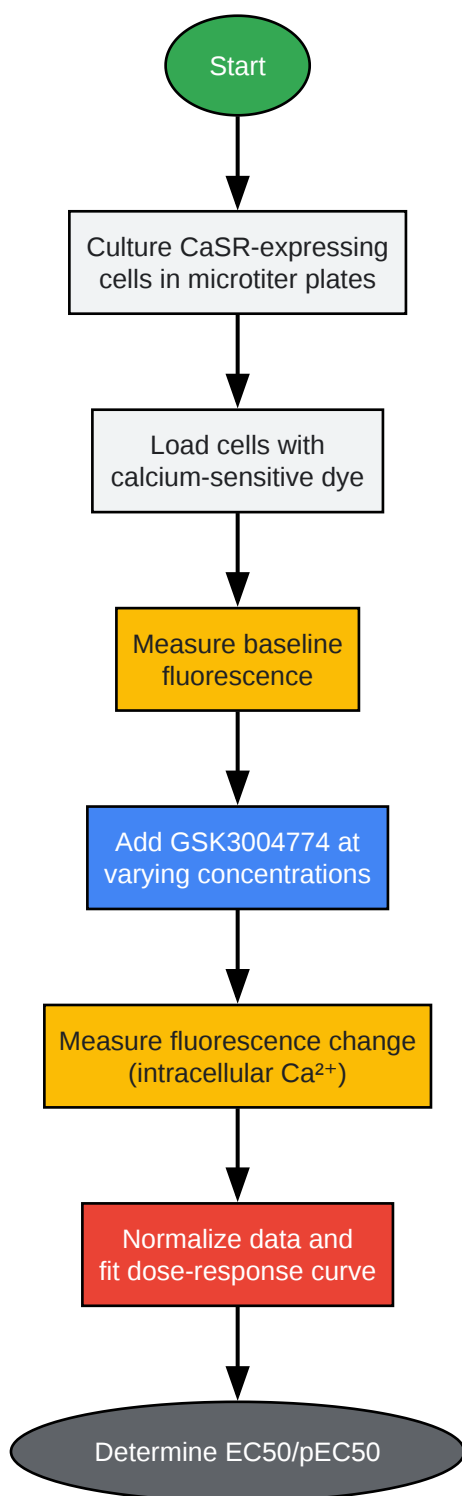
GSK3004774 exerts its effects by activating the Calcium-Sensing Receptor. The CaSR is a pleiotropic receptor that can couple to multiple G-protein signaling pathways, primarily Gαq/11 and Gαi/o. Activation of the CaSR by an agonist like **GSK3004774** initiates a cascade of intracellular events.

The binding of **GSK3004774** to the extracellular domain of the CaSR induces a conformational change, leading to the activation of associated G-proteins. The activation of Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates protein kinase C (PKC).

Simultaneously, the CaSR can couple to Gai/o, which inhibits adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. These signaling events ultimately modulate cellular functions such as hormone secretion, ion channel activity, and gene expression.





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